molecular formula C11H13NO3 B8375994 3-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)propionic acid

3-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)propionic acid

Cat. No. B8375994
M. Wt: 207.23 g/mol
InChI Key: DLNQZPJCLLSKPP-UHFFFAOYSA-N
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Patent
US07897602B2

Procedure details

A mixture of 5-aminolevulinic acid hydrochloride (2, 50.0 g, 0.298 mol), 1,3-cyclohexanedione (1, 40.2 g, 0.359 mol), and sodium acetate (48.8 g, 0.595 mol) was added with H2O (125 mL). The reaction mixture was heated at 100° C. for 16 h. The solution was cooled to room temperature and the resultant precipitate was filtered, washed with water (200 mL×2), and air-dried to give 3-carboxyethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole (3, 50.5 g, 0.245 mol) as yellow solids in 82% yield.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
40.2 g
Type
reactant
Reaction Step One
Quantity
48.8 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4](=O)[CH2:5][CH2:6][C:7]([OH:9])=[O:8].[C:11]1(=O)[CH2:16][CH2:15][CH2:14][C:13](=[O:17])[CH2:12]1.C([O-])(=O)C.[Na+]>O>[C:7]([CH2:6][CH2:5][C:4]1[C:12]2[C:13](=[O:17])[CH2:14][CH2:15][CH2:16][C:11]=2[NH:2][CH:3]=1)([OH:9])=[O:8] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
Cl.NCC(CCC(=O)O)=O
Name
Quantity
40.2 g
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Name
Quantity
48.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the resultant precipitate was filtered
WASH
Type
WASH
Details
washed with water (200 mL×2)
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CCC1=CNC=2CCCC(C12)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.245 mol
AMOUNT: MASS 50.5 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.